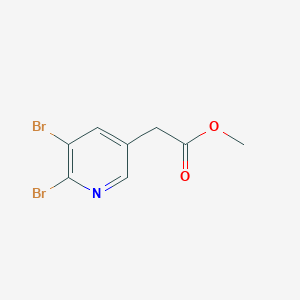
Methyl 2,3-dibromopyridine-5-acetate
Overview
Description
Methyl 2,3-dibromopyridine-5-acetate (MDBP) is a compound that has been studied extensively for its potential applications in scientific research. MDBP is a synthetic organic compound that belongs to the class of pyridine derivatives and is used as a reagent in organic synthesis. It is a colorless, crystalline solid that is soluble in organic solvents.
Mechanism of Action
Methyl 2,3-dibromopyridine-5-acetate acts as a catalyst for organic reactions by forming a covalent bond with the substrate and facilitating the formation of a new bond. It has also been shown to inhibit enzymes by binding to the active site and preventing the enzyme from performing its catalytic function.
Biochemical and Physiological Effects
Methyl 2,3-dibromopyridine-5-acetate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and inhibit the growth of certain types of cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties in vitro.
Advantages and Limitations for Lab Experiments
Methyl 2,3-dibromopyridine-5-acetate has several advantages for laboratory experiments, including its high solubility in organic solvents, its low cost, and its ability to catalyze a wide range of reactions. However, it is also limited by its toxicity, which can make it difficult to use in some experiments.
Future Directions
Future research on Methyl 2,3-dibromopyridine-5-acetate could focus on its potential applications in drug discovery, as well as its potential use in the development of new materials and polymers. Additionally, further research could be conducted to explore its potential use as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore its potential use as a fluorescent dye and its ability to interact with other compounds.
Scientific Research Applications
Methyl 2,3-dibromopyridine-5-acetate has a wide range of applications in scientific research, including as a catalyst for organic reactions, as an inhibitor of enzymes, and as a fluorescent dye. It has also been used in the synthesis of various organic compounds, such as drugs and polymers.
properties
IUPAC Name |
methyl 2-(5,6-dibromopyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-7(12)3-5-2-6(9)8(10)11-4-5/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZOIXAEKDOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(N=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dibromopyridine-5-acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















